4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide
CAS No.:
Cat. No.: VC18278749
Molecular Formula: C12H11NO2S2
Molecular Weight: 265.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11NO2S2 |
|---|---|
| Molecular Weight | 265.4 g/mol |
| IUPAC Name | (NE)-4-methyl-N-(thiophen-2-ylmethylidene)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H11NO2S2/c1-10-4-6-12(7-5-10)17(14,15)13-9-11-3-2-8-16-11/h2-9H,1H3/b13-9+ |
| Standard InChI Key | QTWZZLGYRFTEMV-UKTHLTGXSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CS2 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CS2 |
Introduction
4-Methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are widely recognized for their bioactive properties, particularly in medicinal chemistry, due to their antimicrobial, anticancer, and enzyme-inhibiting activities. This compound specifically features a thiophene ring and a benzenesulfonamide moiety, making it a candidate for various pharmacological applications.
Molecular and Structural Data
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IUPAC Name: 4-Methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide
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Molecular Formula:
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Molecular Weight: 265.35 g/mol
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SMILES Representation:
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CS2
Key Functional Groups
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A sulfonamide group () attached to a methyl-substituted benzene ring.
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A thiophene ring linked via an imine () bond in the (E)-configuration.
Synthesis
The compound can be synthesized through a condensation reaction between 4-methylbenzenesulfonamide and thiophene-2-carbaldehyde under controlled conditions. The reaction typically involves:
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Mixing the reactants in an organic solvent such as ethanol.
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Adding a catalytic amount of acid or base to promote the formation of the imine bond.
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Refluxing the mixture to complete the reaction.
Molecular Docking Studies
Compounds with similar structures have been evaluated using molecular docking techniques, revealing strong interactions with biological targets such as enzymes and receptors involved in cancer and microbial resistance mechanisms.
Related Compounds
Studies on structurally related compounds highlight their bioactivity:
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Derivatives with thiophene rings exhibit enhanced antimicrobial and anticancer properties due to their electron-rich aromatic systems .
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Sulfonamide-based inhibitors have shown efficacy against enzymes like carbonic anhydrase and kinases .
Spectroscopic Analysis
Spectroscopic techniques such as NMR, IR, and mass spectrometry are essential for confirming the structure:
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IR Spectroscopy: Characteristic peaks for (1150–1350 cm) and (1600–1700 cm).
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NMR Spectroscopy: Signals corresponding to aromatic protons from the benzene and thiophene rings.
Medicinal Chemistry
The compound's sulfonamide group makes it a promising scaffold for drug development:
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Potential antibacterial agents targeting resistant pathogens.
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Anticancer drugs targeting specific tumor pathways.
Material Science
Sulfonamides are also used in designing advanced materials due to their thermal stability and electronic properties.
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